molecular formula C9H15NO2 B2817894 10-Oxa-6-azaspiro[4.6]undecan-7-one CAS No. 2287345-51-9

10-Oxa-6-azaspiro[4.6]undecan-7-one

Cat. No. B2817894
CAS RN: 2287345-51-9
M. Wt: 169.224
InChI Key: KTVDNZJDAYVGFV-UHFFFAOYSA-N
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Description

10-Oxa-6-azaspiro[4.6]undecan-7-one is a chemical compound with the CAS Number: 2287345-51-9 . It has a molecular weight of 169.22 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2/c11-8-3-6-12-7-9 (10-8)4-1-2-5-9/h1-7H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 169.22 .

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Compounds with the spiroaminal structure, including variations like "1-oxa-7-azaspiro[5.5]undecane" and related systems, are significant due to their presence in natural and synthetic products with notable biological activities. Their unique structural frameworks pose a challenging target for chemical synthesis, leading to the development of various synthetic strategies. These strategies are crucial for accessing a wide range of biologically active compounds and for exploring their potential applications in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).

Antibacterial Agents

Research into spirocyclic derivatives of ciprofloxacin, incorporating the "1-oxa-9-azaspiro[5.5]undecane" scaffold, has led to the synthesis of new fluoroquinolone derivatives with specific antibacterial activity against gram-negative and gram-positive bacteria. This exploration demonstrates the potential of spirocyclic compounds in the development of novel antibacterial agents (Lukin et al., 2022).

Electrochemical Lactonization

The modification of electrodes with spirocyclic compounds, such as the "1-azaspiro[5.5]undecane N-oxyl" radical, for the electrocatalytic oxidation of diols to optically active lactones showcases an innovative application in asymmetric synthesis. This method offers a new approach to producing enantiopure compounds, vital for pharmaceutical applications (Kashiwagi et al., 2003).

Antitumor Activity

Novel "1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione" derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Preliminary results indicate significant activity, highlighting the therapeutic potential of these spirocyclic compounds in cancer treatment (Yang et al., 2019).

Modular Efficient Route to Spirodioxanes, Oxathianes, and Morpholines

The development of a modular and efficient synthetic pathway to access spirodioxanes, oxathianes, and morpholines with the spirocyclic core demonstrates the versatility of these compounds in organic synthesis. This research paves the way for the generation of structurally diverse and functionally rich molecules (Goubert, Canet, & Sinibaldi, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

10-oxa-6-azaspiro[4.6]undecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-3-6-12-7-9(10-8)4-1-2-5-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDNZJDAYVGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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